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Compound of Interest

Compound Name: Fmoc-Cys(Trt)-OH-d2

Cat. No.: B12420265

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-a-Fmoc-S-trityl-L-cysteine
(Fmoc-Cys(Trt)-OH) and its deuterated analog, Fmoc-Cys(Trt)-OH-d2. It includes detailed
information on their chemical properties, and a thorough experimental protocol for their
application in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide
chemistry and drug discovery.

Core Compound Data

Fmoc-Cys(Trt)-OH is a widely used derivative of the amino acid cysteine, where the alpha-
amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side
chain is protected by a trityl (Trt) group. This dual protection strategy is fundamental to its
application in Fmoc-based solid-phase peptide synthesis. The deuterated version, Fmoc-
Cys(Trt)-OH-d2, serves as a valuable tool in metabolic studies and as an internal standard for
mass spectrometry-based quantification.
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Property Fmoc-Cys(Trt)-OH Fmoc-Cys(Trt)-OH-d2
Molecular Formula C37H31NO4S[1][2][3] C37H20D2N0O4S[4][5]
Molecular Weight 585.71 g/mol 587.72 g/mol

CAS Number 103213-32-7 360565-11-3
Appearance White to off-white solid White to off-white solid

Application in Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-Cys(Trt)-OH is a critical building block in the synthesis of peptides and proteins. The
Fmoc group provides temporary protection of the N-terminus, which can be removed under
mild basic conditions, while the acid-labile Trt group protects the reactive thiol side chain of
cysteine, preventing unwanted side reactions and disulfide bond formation during chain

assembly.

Experimental Workflow: Fmoc Solid-Phase Peptide
Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, a process central
to the utilization of Fmoc-Cys(Trt)-OH.
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Caption: A schematic of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Cys(Trt)-OH in

manual solid-phase peptide synthesis.

Resin Preparation and Swelling

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality of the
peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-
terminal amide).

Swelling: Place the resin in a fritted syringe or reaction vessel. Add dimethylformamide
(DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature
with gentle agitation. After swelling, drain the DMF.

First Amino Acid Coupling (if starting from a non-
preloaded resin)

Activation: Dissolve 3 equivalents of the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) and
2.9 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6 equivalents of a base such
as N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for
1-2 hours at room temperature.

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test
such as the Kaiser test.

Washing: After the coupling is complete, drain the reaction solution and wash the resin
thoroughly with DMF (3-5 times) to remove excess reagents.

Fmoc-SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

a. Fmoc Deprotection
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Add a 20% solution of piperidine in DMF to the resin.
Agitate for 5-10 minutes at room temperature.
Drain the solution.

Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the
Fmoc group.

Wash the resin extensively with DMF (5-7 times) to remove the piperidine and the
dibenzofulvene-piperidine adduct.

. Amino Acid Coupling

Activation: In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid
and 2.9 equivalents of a coupling agent (e.g., HATU, HBTU, or HCTU) in DMF. Add 6
equivalents of DIPEA and pre-activate for 2 minutes.

Coupling: Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitoring: Check for reaction completion using the Kaiser test.

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage and Final Deprotection

e Final Wash and Drying: After the final Fmoc deprotection and subsequent washing, wash the
peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen
or in a vacuum desiccator.

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide
sequence. A common cocktail for peptides containing Trt-protected cysteine is Reagent K:
trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of
82.5:5:5:5:2.5. The Trt group on cysteine is labile to TFA and will be removed during this
step.
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» Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10
mL per 100 mg of resin).

» Agitate the mixture at room temperature for 2-4 hours.

o Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the
cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

 Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet
with cold ether. The crude peptide can then be purified by reverse-phase high-performance
liquid chromatography (RP-HPLC).

This guide provides the fundamental information and protocols for the effective use of Fmoc-
Cys(Trt)-OH and its deuterated analog in peptide synthesis, aiding researchers in the
development of novel peptide-based therapeutics and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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